molecular formula C26H31N3O2 B14980477 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14980477
M. Wt: 417.5 g/mol
InChI Key: ZIJHPYPEKLCUEU-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound featuring a combination of azepane, methylphenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the oxazole ring: This is typically done through cyclization reactions involving nitriles and aldehydes.

    Final coupling reaction: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O2/c1-19-7-11-21(12-8-19)24(29-15-5-3-4-6-16-29)18-27-26(30)23-17-25(31-28-23)22-13-9-20(2)10-14-22/h7-14,17,24H,3-6,15-16,18H2,1-2H3,(H,27,30)

InChI Key

ZIJHPYPEKLCUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C)N4CCCCCC4

Origin of Product

United States

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